molecular formula C20H21ClN4O4 B1683800 VEGF receptor tyrosine kinase inhibitor III CAS No. 286370-15-8

VEGF receptor tyrosine kinase inhibitor III

Numéro de catalogue B1683800
Numéro CAS: 286370-15-8
Poids moléculaire: 416.9 g/mol
Clé InChI: VPBYZLCHOKSGRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VEGF receptor tyrosine kinase inhibitor III is a type of drug that targets the Vascular Endothelial Growth Factor Receptors (VEGFRs). VEGFRs are a family of receptor protein tyrosine kinases that play a crucial role in the regulation of tumor-induced angiogenesis . These inhibitors have been widely used in the treatment of various tumors . They consist of different molecular structures and characteristics, which enable them to inhibit the interaction of VEGF/VEGFR, inhibit the activity of VEGFR tyrosine kinase (TK), or inhibit VEGFR downstream signaling .


Molecular Structure Analysis

VEGFRs share a similar molecular structure characterized by seven immunoglobulin (Ig)-like domains, a short transmembrane domain, and an intracellular region containing a tyrosine kinase domain, split by the insertion of a non-catalytic sequence . A distinct feature of VEGFR3 is the presence of a disulfide bridge within the fifth Ig-like loop that keeps the proteolytically cleaved N-terminal part anchored with the C-terminal region of the molecule .

Applications De Recherche Scientifique

Cancer Treatment: Inhibition of Tumor Angiogenesis

KRN-633, as a selective inhibitor of VEGFR-2 tyrosine kinase, plays a pivotal role in suppressing tumor angiogenesis and growth. It inhibits tyrosine phosphorylation of VEGFR-2, which is essential for the formation of new blood vessels in solid tumors. By preventing angiogenesis, KRN-633 can restrict tumor expansion and metastasis, making it a promising therapeutic agent for cancer treatment .

Ocular Diseases: Prevention of Abnormal Blood Vessel Formation

In ophthalmology, KRN-633 has been studied for its effects on retinal vascular patterning. Abnormal blood vessel growth can lead to diseases such as diabetic retinopathy and age-related macular degeneration. KRN-633’s inhibition of VEGFR-2 can potentially prevent or reduce these abnormal growths, contributing to the treatment and management of ocular diseases .

Cardiovascular Research: Impact on Endothelial Function

KRN-633’s ability to inhibit endothelial cell proliferation and tube formation has implications for cardiovascular research. Endothelial dysfunction is a hallmark of various cardiovascular diseases, and KRN-633 could be used to study the role of VEGFR-2 in these conditions and potentially develop new therapeutic strategies .

Anti-Inflammatory Applications: Vascular Permeability Reduction

The compound’s impact on reducing vascular permeability suggests potential anti-inflammatory applications. By controlling the endothelial cell response, KRN-633 could help in managing conditions where inflammation leads to increased vascular permeability and subsequent tissue damage .

Tumor Growth Studies: In Vivo Xenograft Models

KRN-633 has been utilized in in vivo tumor xenograft models to study its effects on tumor growth. The compound does not inhibit the propagation of cancer cell lines in vitro but shows significant inhibition of tumor growth in vivo, providing a valuable tool for cancer research .

Drug Development: Selectivity Profiling

The high selectivity of KRN-633 for VEGFR-1, -2, and -3 makes it an important compound in drug development. Its selectivity profiling can aid in the design of targeted therapies that minimize off-target effects and improve patient outcomes .

Reproductive Health: Effects on Embryonic Development

Research involving mid-pregnant mice models has shown that KRN-633 can affect vascular growth in newborn pups. This highlights the importance of understanding the compound’s effects on embryonic development and its potential implications for reproductive health .

Pharmacokinetics and Toxicology: Safety and Efficacy

KRN-633’s pharmacokinetic properties, such as serum concentration and its relationship with antitumor activity, are crucial for determining the safety and efficacy of the compound. Studies have shown that KRN-633 is well-tolerated in animal models, which is essential for its potential therapeutic use .

Orientations Futures

Given the synergistic effect of VEGFR and other therapies in tumor development and progression, VEGFR dual-target inhibitors are becoming an attractive approach due to their favorable pharmacodynamics, low toxicity, and anti-resistant effects . This suggests a promising future direction for the development of VEGF receptor tyrosine kinase inhibitor III and similar drugs.

Propriétés

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBYZLCHOKSGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429551
Record name KRN-633
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VEGF receptor tyrosine kinase inhibitor III

CAS RN

286370-15-8
Record name KRN-633
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286370158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KRN-633
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286370-15-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KRN-633
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1V875I8DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Chloro-4-[(6,7-dimethoxy-4-quinazolinyl)oxy]-aniline (5.13 g) was dissolved in chloroform (100 ml) and triethylamine (50 ml), and a solution of triphosgene (4.59 g) in chloroform (3 ml) was then added to the solution. The mixture was stirred for 30 min. Next, n-propylamine (2.74 g) was added to the reaction solution, and the mixture was stirred for additional 2 hr. A saturated aqueous sodium hydrogencarbonate solution was added to the reaction solution, and the mixture was extracted with chloroform. The chloroform layer was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure. The residue was purified by chromatography on silica gel by development with chloroform/methanol (50/1) to give 4.14 g (yield 64%) of the title compound.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.59 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VEGF receptor tyrosine kinase inhibitor III
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
VEGF receptor tyrosine kinase inhibitor III
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
VEGF receptor tyrosine kinase inhibitor III
Reactant of Route 4
VEGF receptor tyrosine kinase inhibitor III
Reactant of Route 5
Reactant of Route 5
VEGF receptor tyrosine kinase inhibitor III
Reactant of Route 6
Reactant of Route 6
VEGF receptor tyrosine kinase inhibitor III

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.